2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-11-8(5-10(13)14)6-12(7)9/h2-4,6H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRCBTJHWJZYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483288 | |
| Record name | (5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59128-11-9 | |
| Record name | 5-Methylimidazo[1,2-a]pyridine-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59128-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at the 2-position. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring. Subsequent methylation at the 5-position and introduction of the acetic acid moiety can be achieved through various synthetic strategies, including halogenation and nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block in organic synthesis, enabling the construction of complex molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as fluorescent probes and sensors, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Key Observations :
- Halogenation : Bromine (5-Br) and chlorine (6,8-Cl) substituents enhance electrophilicity and enable cross-coupling reactions, while fluorine (6-F) improves metabolic stability .
- Methyl Position : Methyl groups at position 5 (target compound) vs. 8 alter steric hindrance and electronic effects, influencing receptor binding and solubility .
- Acid Derivatives : Conversion of the acetic acid group to amides (e.g., in Pt(IV) complexes) enhances cellular uptake and target specificity .
Chemical Reactivity and Stability
- Reactivity with N-Chlorosuccinimide (NCS) :
- Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate reacts regioselectively with NCS in acetic acid to yield 2-oxo derivatives (83% yield), whereas reactions in THF produce chloromethyl products . This solvent-dependent reactivity highlights the importance of reaction conditions in functionalizing the core structure.
- Decarboxylation Tendency :
Physical Properties
Predicted collision cross-section (CCS) values from mass spectrometry provide insights into molecular conformation:
Note: The absence of CCS data for the target compound underscores the need for experimental validation.
Biological Activity
2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid, a derivative of imidazo[1,2-a]pyridine, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique structure that combines the imidazo[1,2-a]pyridine framework with an acetic acid moiety, enhancing its solubility and reactivity. Research has demonstrated its potential in various pharmacological domains, including antimicrobial, anticancer, and neuropharmacological activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Studies have shown that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. Specifically, this compound has demonstrated potent antibacterial effects against both gram-positive and gram-negative bacteria. In vitro tests indicated that this compound could inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
Recent studies have explored the anticancer properties of imidazo[1,2-a]pyridine derivatives. In particular, molecular docking studies have indicated that this compound may act as a covalent inhibitor against cancer targets such as KRAS G12C mutations. Preliminary bio-evaluation showed promising results in inhibiting cancer cell proliferation .
Case Study: KRAS G12C Inhibition
A study investigated the efficacy of this compound in KRAS G12C-mutated NCI-H358 cells. The compound exhibited a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
Neuropharmacological Effects
The neuropharmacological activity of imidazo[1,2-a]pyridine derivatives has also been documented. Compounds similar to this compound have shown promise as anxiolytic agents and modulators of neurotransmitter systems .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that the compound binds effectively to key receptors involved in bacterial inhibition and cancer cell signaling pathways .
Synthesis
The synthesis of this compound typically involves several organic synthesis techniques. These methods can be optimized for yield and purity:
- Starting Materials : The synthesis begins with commercially available starting materials.
- Reactions : A series of reactions including condensation and cyclization are employed.
- Purification : The final product is purified using crystallization techniques.
Q & A
Q. What are the optimal synthetic routes for 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclization reactions between substituted pyridines and chloroacetyl precursors. Two validated approaches include:
- Route 1 : Cyclization of ethyl 2-[4-(chloroacetyl)phenyl]propionate with 2-aminopyridine in refluxing ethanol, followed by hydrolysis with NaOH in ethanol-water to yield the acetic acid derivative .
- Route 2 : Cyclization of a mixture of pyridine, hydroxylamine, and 2-[4-(chloroacetyl)phenyl]propionic acid at 80–100°C .
Optimization focuses on solvent selection (ethanol for reflux), reaction time (3–5 hours), and purification via recrystallization (e.g., DMF/acetic acid mixtures). Monitoring by TLC or HPLC ensures intermediate purity.
Q. How can the crystal structure of this compound be determined, and what software tools are recommended?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
Structure Solution : Employ direct methods via SHELXS or dual-space algorithms in SHELXD for phase determination .
Refinement : Apply full-matrix least-squares refinement in SHELXL , addressing anisotropic displacement parameters and hydrogen bonding networks .
Visualization : Tools like ORTEP (via WinGX suite) generate thermal ellipsoid plots, while Mercury aids in packing diagram analysis .
Q. What spectroscopic techniques are critical for characterizing purity and functional groups?
Methodological Answer:
- NMR : and NMR (DMSO-d6 or CDCl3) confirm substituent positions (e.g., methyl at C5 of imidazo[1,2-a]pyridine) and acetic acid proton shifts (~δ 3.8–4.2 ppm for CH2) .
- IR : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O (~1700 cm) validate the acetic acid moiety .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 219.1 for C9H10N2O2) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Geometry Optimization : Use Gaussian09 or ORCA with B3LYP/6-311++G(d,p) to optimize the structure and calculate frontier molecular orbitals (HOMO/LUMO) .
- Reactivity Analysis : Fukui indices identify nucleophilic/electrophilic sites. For example, the acetic acid group may act as a hydrogen-bond donor, influencing binding in biological assays .
- Solvent Effects : PCM models simulate solvent interactions (e.g., ethanol vs. water) to predict solubility and stability .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data between synthetic batches?
Methodological Answer:
- Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the imidazo ring protons and the acetic acid carbonyl resolve misassignments .
- Crystallographic Reanalysis : Re-process raw diffraction data using WinGX to detect twinning or disorder. SHELXL’s TWIN/BASF commands refine problematic datasets .
- Batch Comparison : Statistical tools (e.g., PCA on FT-IR spectra) identify outlier batches caused by residual solvents or byproducts .
Q. What strategies are effective for studying structure-activity relationships (SAR) in imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications at the 5-methyl or acetic acid positions (e.g., halogenation, alkylation) and test biological activity .
- Pharmacophore Mapping : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonding via the acetic acid group) .
- In Silico Screening : Molecular docking (AutoDock Vina) against targets (e.g., GABA receptors) prioritizes analogs for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
